Adenosine(5')tetraphosphate Uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine(5’)tetraphosphate Uridine, also known as uridine adenosine tetraphosphate, is a dinucleotide composed of adenosine and uridine linked by a tetraphosphate bridge. This compound is unique as it contains both purine (adenosine) and pyrimidine (uridine) moieties. It has been identified as a potent endothelium-derived vasoconstrictor and plays a significant role in various physiological processes, including blood pressure regulation and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinucleotides like adenosine(5’)tetraphosphate uridine typically involves either enzymatic processes or chemical procedures based on phosphorus chemistry. One common method involves the use of phosphorylating agents to link the nucleosides at the 5’-position of their sugar moieties through a tetraphosphate bridge . Solution-phase and solid-support strategies have been developed, with recent advances focusing on green chemistry approaches .
Industrial Production Methods
Industrial production of adenosine(5’)tetraphosphate uridine may involve large-scale enzymatic synthesis using nucleoside monophosphates as starting materials. These processes are optimized for high yield and purity, often employing specific enzymes like acetyl-CoA synthetase to facilitate the formation of the tetraphosphate linkage .
Chemical Reactions Analysis
Types of Reactions
Adenosine(5’)tetraphosphate uridine can undergo various chemical reactions, including hydrolysis, phosphorylation, and enzymatic degradation. It is known to be involved in phosphor-transfer reactions catalyzed by enzymes such as NAMPT and NAPT .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of adenosine(5’)tetraphosphate uridine include phosphorylating agents, nucleoside monophosphates, and specific enzymes like acetyl-CoA synthetase . Reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of adenosine(5’)tetraphosphate uridine include various phosphorylated nucleotides and their degradation products, such as UMP, ATP, UDP, and ADP .
Scientific Research Applications
Adenosine(5’)tetraphosphate uridine has a wide range of scientific research applications:
Mechanism of Action
Adenosine(5’)tetraphosphate uridine exerts its effects primarily through the activation of purinergic P2Y1 receptors. This activation leads to the opening of small-conductance Ca2±activated K+ channels (SK channels), resulting in hyperpolarization and relaxation of smooth muscle cells . Additionally, it can stimulate the proliferation and migration of vascular smooth muscle cells through the ERK1/2 pathway .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate (ATP): A well-known nucleotide involved in energy transfer within cells.
Uridine 5’-triphosphate (UTP): Another nucleotide that plays a role in glycogen synthesis and other metabolic processes.
Diadenosine tetraphosphate (Ap4A): A dinucleotide similar to adenosine(5’)tetraphosphate uridine but composed of two adenosine molecules.
Uniqueness
Adenosine(5’)tetraphosphate uridine is unique due to its combination of purine and pyrimidine moieties, which allows it to interact with a broader range of receptors and enzymes compared to other dinucleotides . Its potent vasoconstrictive properties and role in purinergic signaling further distinguish it from similar compounds .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O21P4/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(44-18)4-42-49(35,36)46-51(39,40)47-50(37,38)45-48(33,34)41-3-7-11(28)13(30)17(43-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,20,21,22)(H,24,27,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWZBTIGCZHWBW-KPKSGTNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O21P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10527-48-7 |
Source
|
Record name | Adenosine(5')tetraphosphate uridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.